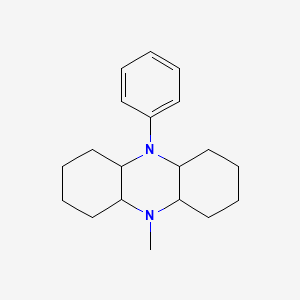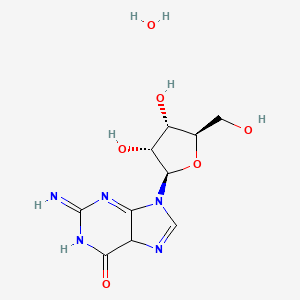
Guanosine, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, hydrate is a nucleotide derivative that plays a crucial role in various biological processes. It consists of a guanine base, a ribose sugar, and a water molecule. This compound is essential for cellular functions, including energy metabolism and signal transduction. It is found in several biological systems and acts as a substrate for enzymatic reactions and a component of vital cellular signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guanosine, hydrate can be synthesized through enzymatic phosphorylation of guanosine monophosphate. The process involves the use of specific enzymes to add phosphate groups to guanosine monophosphate, resulting in the formation of guanosine triphosphate, which can then be hydrated to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using ion exchange chromatography to purify the compound after enzymatic phosphorylation. This method ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Guanosine, hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form guanine derivatives.
Reduction: It can be reduced to form dihydroguanine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Guanine derivatives.
Reduction: Dihydroguanine.
Substitution: Various substituted guanine compounds.
Aplicaciones Científicas De Investigación
Guanosine, hydrate has a wide range of scientific research applications:
Chemistry: It is used in studies involving nucleotide interactions and photochemical reactions.
Biology: this compound is crucial for understanding cellular signaling pathways and energy metabolism.
Industry: this compound is used in the production of pharmaceuticals and as a component in biochemical assays.
Mecanismo De Acción
Guanosine, hydrate exerts its effects through various molecular targets and pathways:
Signal Transduction: It participates in the synthesis of guanine triphosphate, a key molecule in cellular energy transfer.
Receptor Activation: this compound can activate specific receptors, influencing processes such as gene expression and cell proliferation.
Neuroprotection: It modulates neuronal functions and reduces neuroinflammation, oxidative stress, and excitotoxicity.
Comparación Con Compuestos Similares
Adenosine: Another nucleotide derivative involved in energy transfer and signal transduction.
Cytidine: A nucleotide that plays a role in cellular metabolism and the synthesis of nucleic acids.
Thymidine: A nucleotide involved in DNA synthesis.
Uniqueness of Guanosine, Hydrate: this compound is unique due to its dual reactivity and stability in various media, making it a versatile compound for applications in solar energy conversion and photodynamic therapy . Its ability to modulate multiple signaling pathways and its therapeutic potential in neurodegenerative disorders further distinguish it from other nucleotides .
Propiedades
Fórmula molecular |
C10H15N5O6 |
|---|---|
Peso molecular |
301.26 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-6,9,16-18H,1H2,(H2,11,14,19);1H2/t3-,4?,5-,6-,9-;/m1./s1 |
Clave InChI |
HIJCCZWCIZOHQJ-XXSBUZCCSA-N |
SMILES isomérico |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O |
SMILES canónico |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


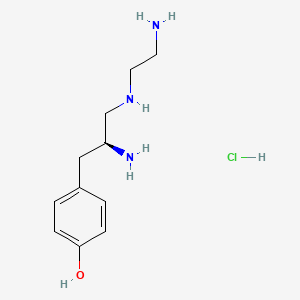
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B15130998.png)

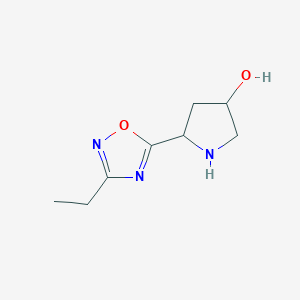
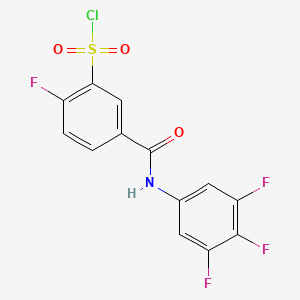
![6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-](/img/structure/B15131018.png)
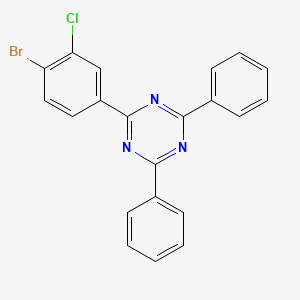
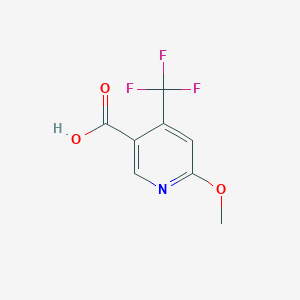

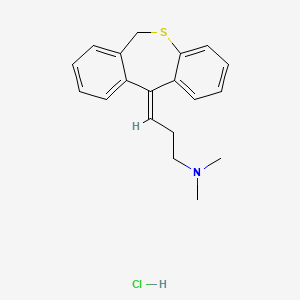
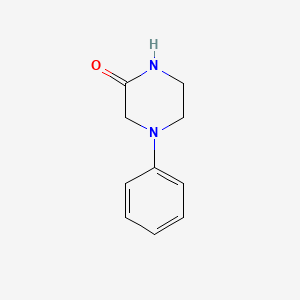
![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
